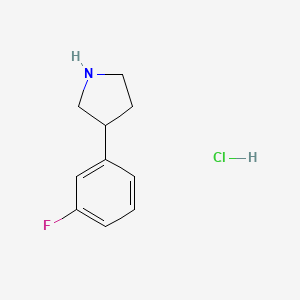

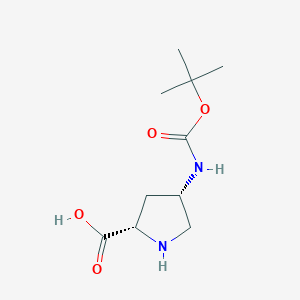

![molecular formula C10H12ClN3O2 B1388301 [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 208118-16-5](/img/structure/B1388301.png)

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride

Vue d'ensemble

Description

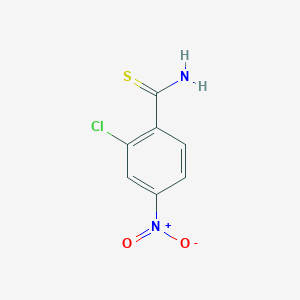

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” is a compound used for proteomics research . It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which include “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride”, involves a variety of methods. One such method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” can be analyzed using various computational and spectroscopic techniques . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G (d,p) basis set .

Chemical Reactions Analysis

The chemical reactions involving “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” and similar compounds can be complex and varied. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .

Physical And Chemical Properties Analysis

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, particularly imidazoles, which are crucial in the development of pharmaceuticals . The process involves the formation of C–N bonds and can lead to the creation of diverse molecules with potential therapeutic applications.

Formation of C–N Bonds

A key application in organic chemistry is the formation of carbon-nitrogen (C–N) bonds. This compound provides a versatile method for C–N bond formation, which is a fundamental step in constructing complex organic molecules .

Development of Antagonistic Properties

Benzimidazole derivatives synthesized from this compound have shown antagonistic properties against certain receptors, which could be beneficial in designing drugs for neurological disorders .

Organic & Biomolecular Chemistry

In the field of organic and biomolecular chemistry, this compound is utilized for its ability to react with other organic molecules, leading to the creation of novel biomolecules with potential applications in medicine and biology .

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant due to its involvement in the synthesis of compounds with medicinal properties. It’s particularly relevant in the search for new drugs and active pharmaceutical ingredients .

Chemical Synthesis Methodology

It serves as a cornerstone in the development of new synthetic methodologies. Researchers leverage its properties to design inexpensive and efficient synthetic routes for various chemical compounds .

Functional Molecules for Everyday Applications

The compound is integral in creating functional molecules that find use in everyday applications, ranging from materials science to nanotechnology .

Regiocontrolled Synthesis

Advancements in the regiocontrolled synthesis of substituted imidazoles are partly attributed to the use of this compound. This allows for precise control over the substitution patterns, which is crucial for the properties of the final product .

Mécanisme D'action

Target of Action

It’s worth noting that benzimidazole derivatives have been studied extensively for their diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of complexes with proteins or enzymes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYWXPOQQQSTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

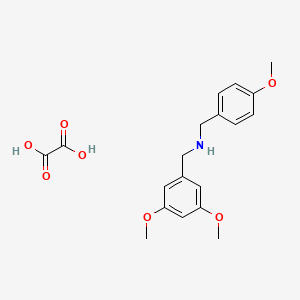

![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)

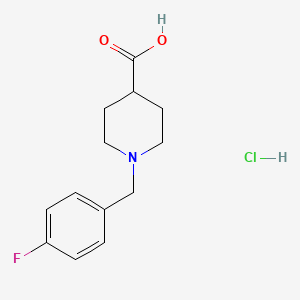

![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)

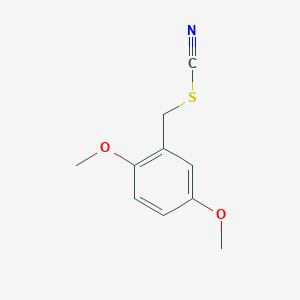

![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)